(Z)-ethyl 2-cyano-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

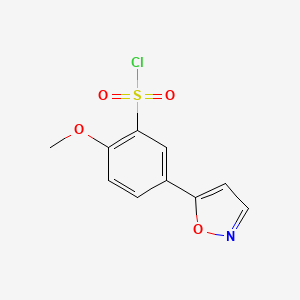

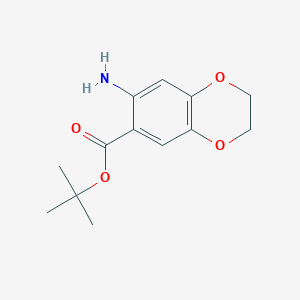

This compound contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is substituted with a phenyl group and a 4-methoxyphenyl group. Additionally, the compound contains a cyano group and an acrylate ester group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the pyrazole ring. The electron-donating methoxy group and the electron-withdrawing cyano group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the acrylate group could participate in polymerization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar cyano and ester groups could impact its solubility .Scientific Research Applications

Applications in Polymer Science and Material Engineering

Acrylates, including ethyl acrylate, are extensively used in the production of polymers and copolymers for applications in plastics, food packaging, adhesives, and cosmetics. These compounds are known for their rapid metabolism via carboxylesterase hydrolysis and conjugation with glutathione, showing minimal bioactivity in cancer-related pathways, indicating a non-genotoxic mechanism for acrylates. This makes them suitable for various industrial applications without posing significant human cancer hazards (Suh et al., 2018).

Biomedical Applications

In the biomedical field, the biocompatibility of polymers like poly(meth)acrylate analogs is of significant interest. Studies on poly(2-methoxyethyl acrylate) (PMEA) have shown exceptional blood compatibility, attributed to its unique water structure at the blood-polymer interface. This property is crucial for developing medical devices and materials that are in direct contact with blood, suggesting potential applications for related acrylates in medical implants, coatings, and drug delivery systems (Tanaka & Mochizuki, 2010).

Environmental Applications

Acrylates play a role in environmental sustainability through the development of biodegradable materials. Research on zwitterionic polymers, including those based on (meth) acrylic acid, highlights the importance of combining non-fouling properties with biodegradability. This approach aims to reduce environmental pollution by creating materials that offer the desired functional properties while being degradable, pointing towards the application of acrylates in developing environmentally friendly polymers (Zheng et al., 2017).

Chemical Recycling and Waste Management

The chemical recycling of poly(ethylene terephthalate) (PET) and related polymers is another area where acrylates have shown potential. Techniques such as glycolysis, where PET is broken down into oligomers or polyols, utilize acrylates as key components. These recycling processes not only address the challenge of polymer waste but also convert waste into valuable materials, indicating acrylates' role in promoting circular economy practices in the polymer industry (Karayannidis & Achilias, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (Z)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-3-28-22(26)17(14-23)13-18-15-25(19-7-5-4-6-8-19)24-21(18)16-9-11-20(27-2)12-10-16/h4-13,15H,3H2,1-2H3/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCQJFDRKOOHFJ-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-cyano-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2848986.png)

![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)

![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)

![N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide](/img/structure/B2848991.png)

![Cyclohex-3-en-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2848995.png)